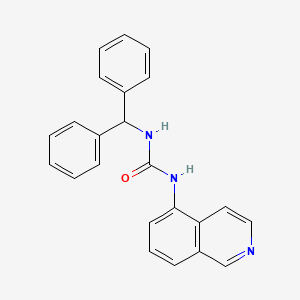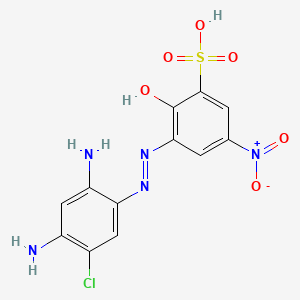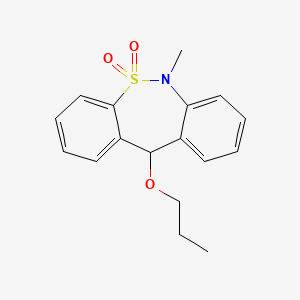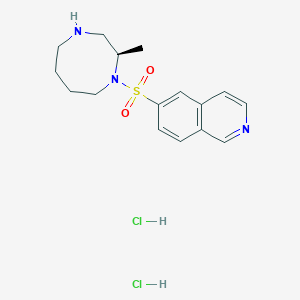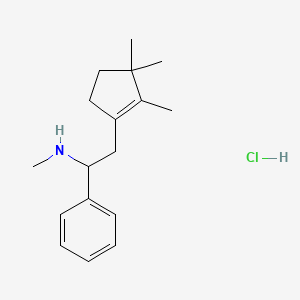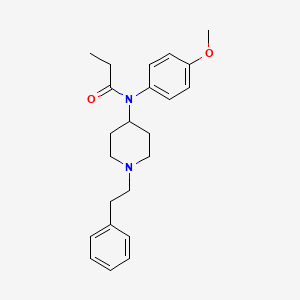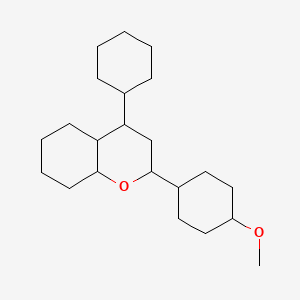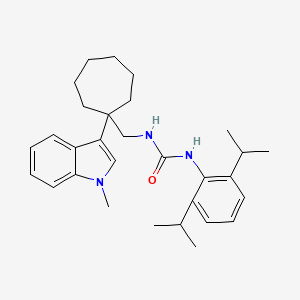
Stigmasteryl succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stigmasteryl succinate is a compound derived from stigmasterol, a phytosterol found in various plant sources such as soybeans and herbs
Preparation Methods
Synthetic Routes and Reaction Conditions
Stigmasteryl succinate can be synthesized through a multi-step process. One common method involves the esterification of stigmasterol with succinic anhydride. The reaction typically requires a catalyst such as pyridine and is carried out under reflux conditions. The product is then purified using techniques like column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors where stigmasterol and succinic anhydride are reacted in the presence of a suitable catalyst. The reaction mixture is then subjected to purification processes such as crystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Stigmasteryl succinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxysterols, which are important intermediates in the synthesis of other bioactive compounds.
Reduction: Reduction reactions can convert this compound into different derivatives with altered biological activities.
Substitution: The succinate group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxysterols, reduced stigmasteryl derivatives, and substituted stigmasteryl compounds. These products have diverse applications in pharmaceuticals and other industries .
Scientific Research Applications
Chemistry: It is used as a precursor for the synthesis of other bioactive compounds.
Biology: Research has shown its potential in modulating cellular processes and signaling pathways.
Medicine: Stigmasteryl succinate exhibits anti-inflammatory, anti-tumor, and cholesterol-lowering properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of stigmasteryl succinate involves its interaction with cellular membranes and signaling pathways. It has been shown to modulate the PI3K/Akt signaling pathway, leading to the induction of apoptosis in cancer cells. Additionally, it influences the generation of mitochondrial reactive oxygen species, which play a role in its anti-tumor activity .
Comparison with Similar Compounds
Similar Compounds
Stigmasterol: The parent compound of stigmasteryl succinate, known for its cholesterol-lowering effects.
Beta-sitosterol: Another phytosterol with similar bioactive properties.
Campesterol: A phytosterol with anti-inflammatory and cholesterol-lowering effects.
Uniqueness
This compound is unique due to its succinate ester linkage, which enhances its stability and bioavailability compared to other phytosterols. This modification also allows for targeted applications in drug delivery and functional food formulations .
Properties
CAS No. |
86674-63-7 |
|---|---|
Molecular Formula |
C33H52O4 |
Molecular Weight |
512.8 g/mol |
IUPAC Name |
4-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C33H52O4/c1-7-23(21(2)3)9-8-22(4)27-12-13-28-26-11-10-24-20-25(37-31(36)15-14-30(34)35)16-18-32(24,5)29(26)17-19-33(27,28)6/h8-10,21-23,25-29H,7,11-20H2,1-6H3,(H,34,35)/b9-8+/t22-,23-,25+,26+,27-,28+,29+,32+,33-/m1/s1 |
InChI Key |
LYTVDXWBHQIFHO-GMZLGSTCSA-N |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)O)C)C)C(C)C |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


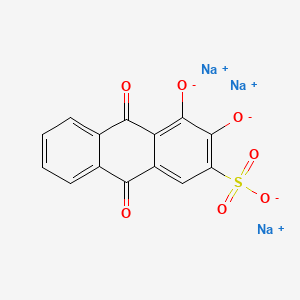

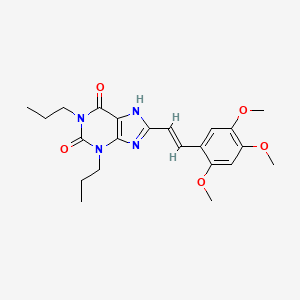
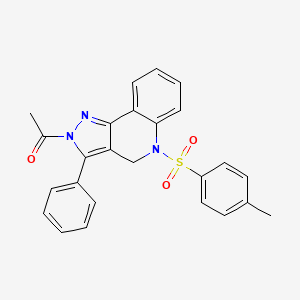
![benzenesulfonic acid;3-methyl-5-[(E)-1-(4-methylsulfonylphenyl)-2-[3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]phenyl]ethenyl]-1,2,4-oxadiazole](/img/structure/B12768075.png)
